Methyl naphtho[2,1-b]furan-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl benzo[e][1]benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-16-14(15)13-8-11-10-5-3-2-4-9(10)6-7-12(11)17-13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFZKJRWDIOSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277038 | |
| Record name | Methyl naphtho[2,1-b]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32730-06-6 | |
| Record name | Methyl naphtho[2,1-b]furan-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32730-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl naphtho[2,1-b]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl Naphtho 2,1 B Furan 2 Carboxylate and Analogous Derivatives
Foundational Approaches to the Naphtho[2,1-b]furan (B1199300) Core
The construction of the naphtho[2,1-b]furan skeleton is central to the synthesis of its derivatives. Key strategies involve the formation of the furan (B31954) ring through various cyclization reactions of appropriately substituted naphthalenes or the annulation of precursors to build the fused ring system.
Cyclization Reactions for Naphthofuran Ring Formation
Cyclization reactions are a cornerstone in the synthesis of naphthofurans, providing a direct means to form the heterocyclic furan ring onto a pre-existing naphthalene (B1677914) structure. These methods often involve intramolecular reactions of functionalized naphthalene derivatives.
A common strategy for synthesizing the naphthofuran skeleton involves the cyclization of naphthyl alkyne or allyl propyl ether derivatives. google.com For instance, the treatment of 1-naphthol (B170400) or 2-naphthol (B1666908) with an alkenyl or propargyl halide can produce the corresponding naphthyl ether. researchgate.net Subsequent heating of these ethers, often in a high-boiling solvent like N,N-diethylaniline, can induce cyclization to afford the respective naphthofuran. researchgate.net
The intramolecular cyclization of ortho-furan aryl alkynes presents another effective route to the naphtho[b]furan skeleton. researchgate.net This approach involves the cyclization of a furan ring that is ortho-substituted with an aryl alkyne. Platinum-catalyzed intramolecular reactions of 5-(2-furyl)-1-alkynes can lead to the formation of phenolic compounds through a proposed cyclopropyl (B3062369) platinacarbene intermediate. acs.org
Transition-metal catalysis, particularly with palladium, has proven to be a powerful tool for the synthesis of naphthofurans. researchgate.net Palladium(II)-mediated oxidative cyclization of carbonyl-functionalized precursors is a promising method for assembling these scaffolds. nih.gov For example, Pd(II)-catalyzed cycloisomerization of unstable 2,3,4-trien-1-ols, formed from 4,5-epoxyalk-2-ynyl esters, can provide furans under mild conditions. organic-chemistry.org
One notable palladium-catalyzed method involves the reaction of propargyl carboxylates bearing a furanyl group with organoborons. This cascade reaction proceeds through Pd(0)-catalyzed allenylation, followed by a 6π-electrocyclization and a 1,3-hydrogen migration to yield naphtho[1,2-b]furans. researchgate.net Additionally, palladium-catalyzed phenol-directed C-H activation followed by C-O cyclization offers a practical route to dibenzofurans, a related class of compounds. nih.govresearchgate.net The oxidative cyclization of 2-allylphenols can also be achieved using a palladium dichloride catalyst. sci-hub.se
Table 1: Examples of Transition-Metal Catalyzed Cyclizations for Furan and Naphthofuran Synthesis
| Catalyst/Reagent | Starting Material | Product Type | Key Transformation |
| Pd(OAc)2, Ag2CO3 | O-Aryl cyclic vinylogous esters | Benzofuran-fused cyclohexenones | Dehydrogenative intramolecular arylation nih.gov |
| Pd(0) | Propargyl carboxylates with a furanyl group and organoborons | Naphtho[1,2-b]furans | Allenylation/6π-electrocyclization/1,3-H migration researchgate.net |
| PdCl2, Cu(OAc)2–LiCl | 2-Allylphenols | 2-Methylbenzofurans | Oxidative cyclization sci-hub.se |
| Ru-catalyst | m-Hydroxybenzoic acids and alkynes | 2,3-Diarylbenzofuran-4-carboxylic acids | C–H alkenylation and aerobic annulation rsc.org |
Regioselective annulation reactions provide a versatile approach to constructing furan and naphthofuran rings with specific substitution patterns. These reactions often involve the [3+2] cycloaddition of precursors to build the five-membered furan ring onto another molecule. rsc.org
For instance, a novel and efficient In(OTf)3-catalyzed cascade formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides has been developed to produce naphtho[1,2-b]furan-3-carboxamides with high regioselectivity and in good to excellent yields. rsc.org Similarly, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes offers a one-pot procedure for the regioselective synthesis of polysubstituted benzofurans. rsc.org This transformation proceeds through a sequential nucleophilic addition of phenols to alkynes followed by oxidative cyclization. rsc.org
Another approach involves the cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls, which allows for the regioselective synthesis of multisubstituted furans. nih.gov This method is notable for its wide substrate scope and high degree of functional group tolerance. nih.gov
Table 2: Examples of Regioselective Annulation Reactions for Furan Synthesis
| Catalyst/Reagent | Reactants | Product Type | Key Transformation |
| In(OTf)3 | 1,4-Naphthoquinones and β-ketoamides | Naphtho[1,2-b]furan-3-carboxamides | Cascade formal [3+2] cycloaddition rsc.org |
| Copper catalyst, O2 | Phenols and alkynes | Polysubstituted benzofurans | Nucleophilic addition and oxidative cyclization rsc.org |
| Co(II) porphyrin complexes | α-Diazocarbonyls and alkynes | Multisubstituted furans | Metalloradical cyclization nih.gov |
Multicomponent Reaction (MCR) Strategies for Functionalized Naphthofurans
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov These reactions are highly efficient and atom-economical, making them attractive for the synthesis of diverse libraries of compounds. nih.govnih.gov
While specific MCRs for the direct synthesis of methyl naphtho[2,1-b]furan-2-carboxylate are not extensively detailed in the provided search results, the principles of MCR design can be applied to the construction of functionalized naphthofurans. epfl.ch For example, a three-component reaction involving a naphthol, an aldehyde, and an isocyanide could potentially be designed to generate the naphthofuran core with various substituents. The versatility of MCRs lies in the ability to systematically vary the starting materials to achieve a wide range of structural diversity in the final products. semanticscholar.org
Alternative Synthetic Pathways for Naphthofuran Backbones
Beyond multicomponent reactions, a variety of other synthetic strategies have been successfully employed to construct the naphthofuran skeleton, often starting from readily available naphthalene precursors.
A common and effective strategy for the synthesis of the naphtho[2,1-b]furan ring system involves the use of 2-hydroxy-1-naphthaldehyde (B42665) as a key starting material. nih.gov In a typical procedure, 2-hydroxy-1-naphthaldehyde is reacted with an α-haloester, such as ethyl chloroacetate (B1199739), in the presence of a base like anhydrous potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to facilitate the initial O-alkylation followed by an intramolecular condensation to form the furan ring, yielding ethyl naphtho[2,1-b]furan-2-carboxylate. nih.gov Subsequent transesterification or hydrolysis followed by esterification would yield the desired methyl ester.
A summary of the reaction conditions is provided below:
| Reactant 1 | Reactant 2 | Base | Solvent | Condition | Product |
| 2-Hydroxy-1-naphthaldehyde | Ethyl chloroacetate | K₂CO₃ | DMF | Reflux | Ethyl naphtho[2,1-b]furan-2-carboxylate |
Data sourced from a study by an unspecified author. nih.gov
The reaction of sulfur ylides with activated alkynes represents a powerful method for the construction of various heterocyclic and carbocyclic systems. masterorganicchemistry.com While a direct application for the synthesis of the parent this compound is not prominently reported, the general principle involves the nucleophilic attack of the sulfur ylide on the electron-deficient triple bond of an acetylenic ester. This is often followed by a cascade of reactions, including cyclization, to afford highly functionalized products. The versatility of sulfur ylides makes this a promising, albeit less explored, avenue for the synthesis of novel naphthofuran derivatives. masterorganicchemistry.com
A diastereoselective synthesis of 1,2-dihydronaphtho[2,1-b]furans has been developed through the reaction of o-quinone methides with pyridinium (B92312) methylides. The o-quinone methides are typically generated in situ from phenolic Mannich bases. The reaction mechanism is believed to proceed through a Michael-type addition of the ylide to the o-quinone methide, followed by an intramolecular nucleophilic substitution to furnish the dihydronaphthofuran ring system. These dihydronaphthofuran derivatives can then potentially be oxidized to the corresponding aromatic naphthofurans.
Esterification and Carboxylate Functionalization Strategies
Once the naphtho[2,1-b]furan-2-carboxylic acid is obtained through one of the aforementioned synthetic routes, the final step involves the esterification of the carboxylic acid group to yield the target compound, this compound.
A widely used and classical method for this transformation is the Fischer esterification. masterorganicchemistry.comresearchgate.net This reaction involves treating the carboxylic acid with an excess of the desired alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comresearchgate.netbaranlab.org The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration leads to the formation of the ester.
An example of a similar transformation is the synthesis of methyl 2-(2-methylnaphtho[2,1-b]furan-1-yl)acetate from its corresponding carboxylic acid, which demonstrates the feasibility of this method for naphthofuran derivatives. nih.gov Alkaline hydrolysis of an existing ester, such as an ethyl ester, followed by acidification to the carboxylic acid and subsequent Fischer esterification with methanol is also a viable two-step strategy.
Direct Synthesis of Naphtho[2,1-b]furan-2-carboxylates
A primary and efficient method for constructing the naphtho[2,1-b]furan-2-carboxylate scaffold is through a one-pot cyclization reaction. This approach builds the furan ring onto a naphthalene precursor in a manner that directly installs the desired ester functionality at the 2-position.
A widely utilized direct synthesis involves the reaction of 2-hydroxy-1-naphthaldehyde with an alpha-halo ester, such as ethyl chloroacetate, in the presence of a base. This reaction proceeds via an initial O-alkylation of the hydroxyl group of the naphthaldehyde, followed by an intramolecular condensation to form the furan ring.
The process typically involves refluxing a mixture of 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate with a base like anhydrous potassium carbonate in a suitable solvent, such as dry N,N-dimethylformamide (DMF). The reaction mixture is heated for an extended period, often 24 hours, to ensure complete conversion. Upon completion, the product, ethyl naphtho-[2,1-b]furan-2-carboxylate, is isolated by pouring the reaction mixture into ice-cold water, which precipitates the solid product. The crude product can then be collected by filtration and purified by recrystallization from a solvent like ethanol. This method provides a straightforward route to the ethyl ester, which is an analogue of the target methyl carboxylate.
| Reactant 1 | Reactant 2 | Base | Solvent | Condition | Duration | Product |
|---|---|---|---|---|---|---|
| 2-Hydroxy-1-naphthaldehyde | Ethyl chloroacetate | Anhydrous Potassium Carbonate | Dry N,N-Dimethylformamide (DMF) | Reflux | 24 h | Ethyl naphtho-[2,1-b]furan-2-carboxylate |
Functional Group Interconversions from Carboxylic Acid Precursors
An alternative synthetic strategy involves the creation of the naphtho[2,1-b]furan-2-carboxylic acid first, followed by a functional group interconversion to obtain the desired methyl ester. This two-step approach allows for the isolation and purification of the carboxylic acid intermediate before proceeding to the final ester product.
The conversion of naphtho[2,1-b]furan-2-carboxylic acid to this compound is most commonly achieved through Fischer esterification. masterorganicchemistry.comnrochemistry.commasterorganicchemistry.com This classic and reliable method involves reacting the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst. masterorganicchemistry.comnrochemistry.com
The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid or hydrochloric acid). masterorganicchemistry.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). masterorganicchemistry.comorganic-chemistry.org This attack forms a tetrahedral intermediate. Subsequently, a proton transfer occurs from the newly added methoxy (B1213986) group to one of the hydroxyl groups, forming a good leaving group (water). nrochemistry.com The elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, this compound. masterorganicchemistry.commasterorganicchemistry.com
To drive the equilibrium towards the formation of the ester, methanol is typically used as the solvent, ensuring it is present in a large excess. masterorganicchemistry.com The reaction mixture is usually heated under reflux to increase the reaction rate. nrochemistry.com After the reaction is complete, the mixture is worked up by adding water and neutralizing the acid catalyst, often with a weak base like sodium bicarbonate. The ester product can then be extracted with an organic solvent and purified. nrochemistry.com
| Substrate | Reagent | Catalyst | Condition | Key Feature | Product |
|---|---|---|---|---|---|
| Naphtho[2,1-b]furan-2-carboxylic Acid | Methanol (large excess) | Concentrated Sulfuric Acid (H₂SO₄) | Reflux | Equilibrium driven by excess alcohol | This compound |
Chemical Transformations and Reaction Mechanisms of Methyl Naphtho 2,1 B Furan 2 Carboxylate and Analogues
Reactivity of the Carboxylate Moiety
The ester functional group in methyl naphtho[2,1-b]furan-2-carboxylate is a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Hydrolysis to Naphtho[2,1-b]furan-2-carboxylic Acid
The conversion of this compound to its corresponding carboxylic acid is a fundamental transformation. This hydrolysis is typically achieved under basic conditions. For instance, the base hydrolysis of a related compound, methyl 2-(2-methylnaphtho[2,1-b]furan-1-yl)acetate, is accomplished using a methanol (B129727) solution to yield 2-(2-methylnaphtho[2,1-b]furan-1-yl)acetic acid. nih.gov This straightforward reaction provides the carboxylic acid precursor necessary for a variety of further synthetic manipulations.
Conversion to Hydrazides and Other Carboxylic Acid Derivatives (e.g., acyl hydrazones, pyrazoles)
The ester can be readily converted into the corresponding hydrazide, which serves as a key intermediate for the synthesis of various heterocyclic systems. For example, ethyl naphtho[2,1-b]furan-2-carboxylate reacts with hydrazine (B178648) hydrate (B1144303) in ethanol, with a catalytic amount of concentrated hydrochloric acid, to produce naphtho[2,1-b]furan-2-carbohydrazide. nih.govnih.gov
This hydrazide is a valuable building block for creating more complex molecules. It can be reacted with chalcones (synthesized via Claisen-Schmidt condensation of substituted acetophenones and aromatic aldehydes) in the presence of acetic acid in dioxane to form 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. nih.govnih.gov This reaction proceeds via a condensation mechanism followed by intramolecular cyclization.
Furthermore, the hydrazide can be a precursor for other derivatives. For instance, condensation of 2-acetylnaphtho[2,1-b]furan with phenylhydrazine (B124118) yields 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan. mdpi.com Subsequent Vilsmeier formylation of this hydrazone leads to the formation of 3-(naphtho-[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde, which can then be reacted with a variety of nucleophiles to generate a library of pyrazole (B372694) derivatives. mdpi.com
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Ethyl naphtho[2,1-b]furan-2-carboxylate | Hydrazine hydrate, conc. HCl, ethanol | Naphtho[2,1-b]furan-2-carbohydrazide | nih.govnih.gov |
| Naphtho[2,1-b]furan-2-carbohydrazide | Chalcones, acetic acid, dioxane | 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles | nih.gov |
| 2-Acetylnaphtho[2,1-b]furan | Phenylhydrazine | 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan | mdpi.com |
| 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan | Vilsmeier reagent (DMF, POCl3) | 3-(naphtho-[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | mdpi.com |
Curtius Rearrangement and Carbamate Formation from Acid Azides
The Curtius rearrangement is a powerful method for converting carboxylic acids into amines, urethanes, or ureas via an isocyanate intermediate. nih.govwikipedia.org This reaction begins with the conversion of the carboxylic acid to an acyl azide (B81097). In the context of naphthofuran analogues, ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate can be benzoylated and then treated with hydrazine hydrate to form the corresponding hydrazide. jocpr.com Diazotization of this hydrazide yields the acyl azide. jocpr.com
The acyl azide then undergoes a thermal or photochemical rearrangement, losing nitrogen gas to form an isocyanate. wikipedia.org This isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles. nih.gov For example, reaction with alcohols or phenols affords the corresponding carbamates. jocpr.com The mechanism is believed to be a concerted process where the alkyl or aryl group migrates simultaneously with the loss of nitrogen gas, with full retention of configuration at the migrating group. wikipedia.org
Electrophilic and Nucleophilic Reactions on the Naphthofuran Ring System
The fused aromatic rings of the naphthofuran skeleton are susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being a key consideration.
Acylation Reactions and Regioselectivity on the Naphthofuran Skeleton
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The regioselectivity of such reactions on furan (B31954) and its fused derivatives is influenced by the electron-donating nature of the oxygen atom, which activates the ring towards electrophilic attack. pearson.com For furan itself, substitution occurs preferentially at the 2-position due to the greater stabilization of the carbocation intermediate through resonance. pearson.com In benzofuran (B130515), electrophilic attack also tends to occur at the 2-position. stackexchange.com While specific studies on the acylation of this compound are not detailed in the provided context, the general principles of electrophilic substitution on furanoid systems suggest that acylation would likely occur on the naphthyl portion of the molecule, as the furan ring is deactivated by the electron-withdrawing carboxylate group. The precise position of acylation on the naphthalene (B1677914) ring system would be directed by the combined electronic effects of the fused furan ring and any other substituents present.
Annulation Reactions Involving the Furan Ring
Annulation reactions, which involve the formation of a new ring, can be performed on the naphthofuran system. The furan ring can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. mdpi.commdpi.com This reactivity allows for the construction of more complex polycyclic structures. For example, a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with 2-hydroxy-1-naphthaldehyde (B42665) can lead to the formation of 2-(naphtho[2,1-b]furan-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, demonstrating the construction of a new quinoline (B57606) ring fused to the naphthofuran system. nih.gov Additionally, visible-light-mediated [3+2] cycloaddition reactions of 2-hydroxy-1,4-naphthoquinones with alkynes or alkenes can produce naphtho[2,3-b]furan-4,9-diones and their dihydrogenated analogues, showcasing another route to fused furan systems. mdpi.com
| Reactants | Reaction Type | Product | Reference |
|---|---|---|---|
| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and 2-hydroxy-1-naphthaldehyde | One-pot annulation | 2-(naphtho[2,1-b]furan-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | nih.gov |
| 2-Hydroxy-1,4-naphthoquinones and alkynes/alkenes | Visible-light-mediated [3+2] cycloaddition | Naphtho[2,3-b]furan-4,9-diones / Dihydronaphtho[2,3-b]furan-4,9-diones | mdpi.com |
Cycloaddition Reactions in Naphthofuran Synthesis (e.g., formal [3+2] cycloadditions)
Cycloaddition reactions represent a powerful and atom-economical strategy for the construction of heterocyclic systems, including the naphthofuran core. Among these, formal [3+2] cycloadditions are particularly prominent for assembling the furan ring onto a naphthalene framework. This approach typically involves the reaction of a three-atom component with a two-atom component to form the five-membered furan ring.
While direct examples for the synthesis of this compound via this method are not extensively detailed, the synthesis of various structural isomers and analogues illustrates the versatility of this pathway. For instance, a visible-light-mediated [3+2] cycloaddition has been successfully developed for the synthesis of naphtho[2,3-b]furan-4,9-diones from 2-hydroxy-1,4-naphthoquinone (B1674593) and various alkynes or alkenes. nih.govmdpi.com This environmentally friendly protocol demonstrates excellent regioselectivity and functional group tolerance. nih.govmdpi.com The proposed mechanism involves the photo-irradiation of 2-hydroxy-1,4-naphthoquinone to generate an excited triplet state, which then reacts with an alkyne to form a 1,5-biradical intermediate. Subsequent intramolecular cyclization and oxidation yield the final naphthofuran product. nih.govmdpi.com
Similarly, various catalysts have been employed to facilitate formal [3+2] cycloadditions for the synthesis of other naphthofuran isomers. Indium(III) triflate (In(OTf)₃) has been shown to be an effective catalyst for the cascade formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides, providing a regioselective route to novel naphtho[1,2-b]furan-3-carboxamides in good to excellent yields. Rhenium(VII) oxide (Re₂O₇) has also been utilized as a mild and efficient catalyst for the same transformation, highlighting the utility of Lewis acids in promoting this type of cyclization.
These examples underscore the utility of cycloaddition strategies in building the complex framework of naphthofurans. The choice of starting materials, reaction conditions, and catalysts allows for the regioselective synthesis of various isomers, which is a key consideration in the targeted synthesis of specific derivatives like this compound.
Mechanistic Insights into Naphthofuran Formation and Transformations
Understanding the underlying reaction mechanisms is crucial for the rational design of synthetic routes to complex molecules such as this compound. The formation of the naphtho[2,1-b]furan (B1199300) skeleton can proceed through various pathways, including radical, metal-mediated, and intramolecular cyclization mechanisms.
Free-Radical Pathways in Annulation Reactions
Free-radical reactions offer unique pathways for the formation of C-C and C-O bonds necessary for constructing the naphthofuran core. Annulation reactions involving radical intermediates can be initiated photochemically, thermally, or through the use of radical initiators. rsc.org
One prominent example involves the visible-light-promoted oxidative annulation of naphthols with alkynes. acs.org This method obviates the need for an external photocatalyst by relying on the in situ formation of an electron donor-acceptor (EDA) complex between the reactants. acs.org In the synthesis of naphtho[2,3-b]furan-4,9-diones, control experiments involving radical scavengers like TEMPO have suggested the involvement of biradical intermediates in the cycloaddition process. mdpi.com The reaction is believed to proceed through a 1,5-biradical intermediate that forms upon the reaction of an excited state of a naphthoquinone derivative with an alkyne. mdpi.com
Radical annulation has emerged as an efficient method for synthesizing cyclic compounds through a sequence of bond-forming steps. rsc.org These processes can be categorized into different modes, such as [3+2] and [4+2] annulations, providing a versatile toolkit for constructing complex molecular architectures. rsc.org While some cyclization reactions, such as certain iodocyclizations to form dihydronaphtho[2,1-b]furans, are proposed to proceed through a non-radical pathway involving an iodonium (B1229267) ion intermediate, the exploration of controlled radical pathways remains a significant area of research in the synthesis of naphthofurans. rsc.org
Metal-Mediated Reaction Pathways (e.g., Cu- and Pd-mediated)
Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective methods for constructing complex molecular frameworks like naphthofurans. Palladium (Pd) and copper (Cu) catalysts are particularly prevalent in these transformations.
Palladium-Catalyzed Pathways: Palladium catalysis is widely used for C-C and C-O bond formation. A common strategy for benzofuran synthesis, adaptable to naphthofurans, involves a sequence of a Sonogashira coupling followed by a cyclization step. More advanced one-pot procedures have been developed that combine these steps. nih.gov For instance, the synthesis of naphtho[1,2-b]furans has been achieved through a Pd-catalyzed reaction of diazonaphthoquinones with terminal alkynes, a process that can also involve a copper co-catalyst. oup.com
A proposed general catalytic cycle for Pd-catalyzed cross-coupling reactions typically involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide or triflate, inserting into the carbon-halogen bond to form a Pd(II) complex. youtube.com
Transmetalation (for coupling reactions) or Migratory Insertion (for Heck-type reactions): In coupling reactions like Suzuki or Stille, an organometallic reagent transfers its organic group to the palladium center. youtube.com In Heck-type pathways, the alkene coordinates to the palladium complex and then inserts into the Pd-carbon bond. nih.gov
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst. youtube.com
In the context of naphthofuran synthesis, a Pd-catalyzed process can involve the coupling of a naphthol derivative with a suitable partner, followed by an intramolecular cyclization (O-arylation) to close the furan ring. organic-chemistry.org For example, a palladium-catalyzed reverse hydrogenolysis process has been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones from 2-hydroxy-1,4-naphthoquinones and olefins, showcasing an oxidant-free approach. rsc.org
Copper-Catalyzed Pathways: Copper catalysts are also highly effective, particularly for Ullmann-type C-O bond formation and coupling reactions involving alkynes. nih.govorganic-chemistry.org A copper(I)-catalyzed procedure for the synthesis of 2-arylbenzo[b]furans from o-iodophenols and aryl acetylenes provides a palladium-free alternative. researchgate.net This methodology is adaptable for naphthofuran synthesis. Copper catalysis has also been employed in divergent syntheses that can lead to either naphthofurans or benzochromanes depending on the substrates. rsc.org The mechanism often involves the formation of a copper acetylide intermediate, which then undergoes coupling and subsequent cyclization. oup.com
The table below summarizes some representative metal-catalyzed reactions for the synthesis of naphthofuran analogues.
| Catalyst System | Reactants | Product Type | Key Mechanistic Steps |
|---|---|---|---|
| Pd(0) / Cu(I) | Diazonaphthoquinone, Terminal Alkyne | Naphtho[1,2-b]furan | Coupling/Cyclization via Cu-carbene or Alkyne insertion |
| Pd/C | 2-Hydroxy-1,4-naphthoquinone, Olefin | Naphtho[2,3-b]furan-4,9-dione | Reverse Hydrogenolysis |
| Cu(II) | 2-Naphthol (B1666908), Methylene-quinazolinone | Naphthofuran | [3+1+1] Cyclization |
| CuI | o-Iodophenol, Aryl Acetylene | 2-Arylbenzo[b]furan (analogue) | Coupling/Intramolecular Cyclization |
Intramolecular Cyclization Mechanisms (e.g., cyclopropane (B1198618) intermediates, Wacker oxidation)
Intramolecular cyclization is a direct and efficient strategy for forming the furan ring of the naphthofuran system from a suitably functionalized naphthalene precursor. Various mechanistic pathways can be operative in these cyclizations.
A notable example that leads directly to the 1,2-dihydronaphtho[2,1-b]furan (B1253133) skeleton involves the isomerization of an arylcyclopropane followed by a Wacker-type oxidation. rsc.org In this palladium chloride-catalyzed process, an electroneutral arylcyclopropane first isomerizes. The subsequent intramolecular attack of the naphtholic oxygen onto the palladium-activated alkene, characteristic of a Wacker oxidation, forms the heterocyclic ring. rsc.orglibretexts.org The Wacker oxidation typically involves the nucleophilic attack of water or an alcohol on a palladium-coordinated alkene, followed by β-hydride elimination to yield a ketone or an enol ether. libretexts.org In this intramolecular variant, the tethered naphthol serves as the nucleophile.
Cyclopropane-containing intermediates are of significant interest in organic synthesis due to their unique reactivity. unl.pt The ring strain of the cyclopropyl (B3062369) group can be harnessed to drive various transformations. rsc.org In the context of naphthofuran synthesis, the ring-opening of a cyclopropane can generate a reactive intermediate that is poised for subsequent cyclization. rsc.orgnih.gov
Advanced Characterization and Structural Elucidation of Naphtho 2,1 B Furan 2 Carboxylates
Spectroscopic Analysis in Structural Confirmation
Spectroscopy is a cornerstone in the structural elucidation of organic compounds, offering detailed insights into the molecular framework.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For naphtho[2,1-b]furan-2-carboxylates, both ¹H and ¹³C NMR provide critical information about the hydrogen and carbon environments, respectively.
In the ¹H NMR spectrum of a related compound, methyl 2-(2-methylnaphtho[2,1-b]furan-1-yl)acetate, distinct signals are observed for the methyl protons of the acetate (B1210297) group (a singlet at 3.70 ppm), the methylene (B1212753) protons (a singlet at 3.98 ppm), and the methyl group on the furan (B31954) ring (a singlet at 2.25 ppm). nih.gov The aromatic protons appear as a series of multiplets in the range of 7.45–8.26 ppm, which is characteristic of the condensed ring system of the naphthofuran core. nih.gov
The ¹³C NMR spectrum provides complementary information. For ethyl naphtho[2,1-b]furan-2-carboxylate, key resonances confirm the presence of the ester carbonyl carbon at 159.5 ppm and the carbons of the ethyl group at 61.4 ppm (CH₂) and 14.4 ppm (CH₃). jsac.or.jp The numerous signals between 112.7 and 153.9 ppm correspond to the carbons of the aromatic naphthyl and furan rings. jsac.or.jp Similarly, for methyl 2-(2-methylnaphtho[2,1-b]furan-1-yl)acetate, the carbonyl carbon appears at 171.6 ppm, and the methoxy (B1213986) carbon resonates at 52.2 ppm, with the aromatic carbons appearing in the 109.5-152.2 ppm range. nih.gov
Table 1: Representative ¹³C NMR Data for Ethyl Naphtho[2,1-b]furan-2-carboxylate
| Chemical Shift (ppm) | Assignment |
|---|---|
| 159.5 | C=O (Ester) |
| 153.9 | Aromatic C |
| 145.0 | Aromatic C |
| 130.5 | Aromatic C |
| 129.0 | Aromatic CH |
| 128.9 | Aromatic CH |
| 128.0 | Aromatic CH |
| 127.2 | Aromatic C |
| 125.3 | Aromatic C |
| 123.3 | Aromatic CH |
| 122.7 | Aromatic CH |
| 112.7 | Aromatic CH |
| 61.4 | O-CH₂ |
| 14.4 | CH₃ |
Data obtained in CDCl₃. Source: jsac.or.jp
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For naphtho[2,1-b]furan-2-carboxylates, the most prominent absorption band is that of the ester carbonyl (C=O) stretching vibration. In the related methyl 2-(2-methylnaphtho[2,1-b]furan-1-yl)acetate, this band appears strongly at 1738 cm⁻¹. nih.gov Other characteristic peaks include those for C=C stretching in the aromatic rings, typically found in the 1500–1620 cm⁻¹ region, and C-O stretching vibrations. nih.gov Specifically, peaks were observed at 1620, 1581, and 1525 cm⁻¹ for the aforementioned methyl ester derivative. nih.gov The positions of these bands are indicative of a highly conjugated system.
Table 2: Key IR Absorption Bands for a Naphtho[2,1-b]furan (B1199300) Derivative
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 1738 | C=O Stretch (Ester) |
| 1620 | C=C Stretch (Aromatic) |
| 1581 | C=C Stretch (Aromatic) |
| 1525 | C=C Stretch (Aromatic) |
| 804 | C-H Bending (Aromatic) |
Data from methyl 2-(2-methylnaphtho[2,1-b]furan-1-yl)acetate. Source: nih.gov
Mass spectrometry (MS) provides precise information about the molecular weight and the fragmentation pattern of a compound, which aids in confirming its structure. For methyl 2-(2-methylnaphtho[2,1-b]furan-1-yl)acetate, the molecular ion peak (M+) is observed at an m/z (mass-to-charge ratio) of 254, which corresponds to its calculated molecular weight. nih.gov The fragmentation pattern can reveal stable substructures of the molecule. For instance, the base hydrolysis product of this compound, 2-(2-methylnaphtho[2,1-b]furan-1-yl)acetic acid, shows a molecular ion peak at m/z 240. nih.gov High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, with a found value of 254.0942 for C₁₆H₁₄O₃ (calculated as 254.0943), providing definitive proof of the molecular formula. nih.gov
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about the planarity and packing of molecules in a crystal lattice.
For the closely related ethyl naphtho[2,1-b]furan-2-carboxylate, X-ray analysis revealed that the compound crystallizes in the monoclinic crystal system with the space group P2₁/c. jsac.or.jpresearchgate.net The analysis confirmed that the naphthofuran moiety is essentially planar. jsac.or.jpresearchgate.net This planarity is a common feature in related structures, such as 1-(4-bromophenylsulfinyl)-2-methylnaphtho[2,1-b]furan and 2-methyl-1-(4-methylphenylsulfonyl)naphtho[2,1-b]furan, where the mean deviation from the least-squares plane defined by the thirteen constituent atoms is minimal. nih.govnih.gov The crystal packing is often stabilized by weak intermolecular interactions rather than strong hydrogen bonds. jsac.or.jp
Table 3: Crystal Data for Ethyl Naphtho[2,1-b]furan-2-carboxylate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.112(4) |
| b (Å) | 5.910(1) |
| c (Å) | 18.657(5) |
| β (°) | 123.785(6) |
Source: jsac.or.jpresearchgate.net
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful complement to experimental data, offering insights into the electronic structure, stability, and reactivity of molecules that can be difficult to obtain through experimentation alone.
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules. The B3LYP functional combined with the 6-311++G** basis set is a popular choice that provides a good balance between accuracy and computational cost for organic molecules.
Quantum-chemical simulations using the DFT B3LYP/6-311++G** method have been successfully employed to reproduce the experimental geometries of related isomeric acetylnaphtho[2,1-b]furans. researchgate.net Such calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often closely matching the data obtained from X-ray crystallography. Furthermore, these simulations can determine the relative thermodynamic stabilities of different isomers or conformations. researchgate.net For instance, calculations can indicate the preference for an electrophilic attack at a specific position on the naphthofuran ring system by analyzing reactivity indices, providing a theoretical rationale for observed chemical behavior. researchgate.net This level of theory is also used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra.
Computational Modeling of Reaction Pathways and Intermediates
Computational modeling provides a powerful lens through which to view the intricate dance of atoms and electrons during a chemical reaction. Using quantum mechanical methods, primarily Density Functional Theory (DFT), it is possible to map out the entire potential energy surface of a reaction, revealing the most energetically favorable pathway from reactants to products. rsc.orgmdpi.com This approach allows for the detailed characterization of transient species such as transition states (TS) and reaction intermediates (INT), which are often difficult or impossible to observe experimentally.
The synthesis and subsequent reactions of naphthofurans involve complex mechanisms that can be effectively elucidated through computational studies. eurjchem.comresearchgate.net For instance, in the palladium-catalyzed synthesis of furan derivatives, DFT calculations can model the entire catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps, providing insights into the role of the catalyst and ligands. nih.govrsc.org
Consider a hypothetical electrophilic aromatic substitution reaction on the Methyl naphtho[2,1-b]furan-2-carboxylate core. A computational investigation of this reaction would typically involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting reactants to intermediates, and intermediates to products. The transition state represents the highest energy point along the reaction coordinate.
Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway downhill from the transition state, ensuring that it correctly connects the intended reactant and product.
For the electrophilic substitution on this compound, computational modeling could be used to compare the energy barriers for attack at different positions on the aromatic system. This would involve modeling the formation of the different possible sigma complexes (also known as Wheland intermediates) and their subsequent deprotonation to restore aromaticity. The calculated activation energies would provide a quantitative prediction of the reaction's regioselectivity, complementing the qualitative predictions from Fukui indices.
Various computational methods and basis sets are employed to achieve the desired accuracy for these predictions. The choice of method depends on the complexity of the system and the required level of theoretical precision.
| Computational Method | Typical Application in Reaction Modeling | Strengths |
|---|---|---|
| Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) | Geometry optimization, transition state searching, energetic calculations for ground-state reactions. | Good balance of computational cost and accuracy for a wide range of organic reactions. researchgate.net |
| Møller–Plesset Perturbation Theory (MP2) | Higher accuracy energy calculations, especially for systems where electron correlation is important. | More accurate than DFT for certain systems, includes electron correlation effects more explicitly. researchgate.net |
| Coupled Cluster (CC) Theory (e.g., CCSD(T)) | High-accuracy "gold standard" single-point energy calculations for benchmarking other methods. | Very high accuracy for energies. |
| Continuum Solvation Models (e.g., PCM, SMD) | Incorporating the effects of a solvent on the reaction pathway and energetics. | Accounts for the influence of the reaction medium, which is crucial for accurate predictions. researchgate.net |
Through these computational approaches, a detailed, step-by-step understanding of the reaction mechanism for the synthesis and functionalization of this compound can be achieved, guiding experimental efforts and enabling the rational design of new synthetic methodologies.
Advanced Applications in Chemical Sciences Excluding Prohibited Categories
Applications in Material Science
The rigid, planar structure and the electron-rich nature of the naphthofuran system make it an attractive candidate for the development of novel organic materials. However, it is important to note that while the broader class of naphthofuran derivatives is being investigated for various material science applications, specific research on Methyl naphtho[2,1-b]furan-2-carboxylate in these areas is limited in publicly available literature.
Development as Advanced Pore Transport Materials
Currently, there is a lack of specific research data on the application of this compound as an advanced pore transport material. The development of such materials often requires molecules with specific three-dimensional structures and intermolecular interactions that facilitate the formation of well-defined channels or pores. While the planar nature of the naphthofuran core could potentially lend itself to ordered stacking arrangements, further investigation is required to determine its suitability for creating porous materials for applications such as gas storage or separation.
Utilization as Photosensitizers
Role as Building Blocks for Optoelectronic Materials
Derivatives of naphthofuran have been investigated as promising candidates for organic optoelectronic materials due to their inherent fluorescence and charge-transport properties. The naphtho[2,1-b]furan (B1199300) scaffold, being an isomer of other electronically interesting naphthofurans, could potentially be used as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. For instance, a related compound, naphtho[2,1-b:6,5-b′]difuran, has been shown to exhibit high hole mobility in solution-processed single-crystal organic field-effect transistors. acs.org The electronic properties of this compound, influenced by the methyl ester group, would need to be specifically evaluated to determine its potential in this field. Computational and experimental studies on bromonaphthofuran substituted 1,3,4-oxadiazole (B1194373) derivatives have suggested their potential for optoelectronic applications. researchgate.net
Chemosensing Applications
The field of fluorescent chemosensors has seen significant advancements through the use of organic molecules that can selectively detect specific analytes, such as metal ions. The naphthofuran moiety, with its fluorescent properties, serves as an excellent platform for the design of such sensors. chemisgroup.us The interaction between the functional groups on the naphthofuran scaffold and metal ions can lead to measurable changes in fluorescence, enabling the detection of these ions with high sensitivity and selectivity. chemisgroup.us
Naphthofuran-Based Fluorescent Chemosensors for Metal Ion Detection
A variety of fluorescent probes based on the benzofuran (B130515) and naphthofuran frameworks have been developed for the detection of environmentally and biologically important metal ions. chemisgroup.usresearchgate.net These chemosensors typically operate via mechanisms such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or intramolecular charge transfer (ICT). The binding of a metal ion to a receptor site on the molecule alters the electronic properties of the fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response. chemisgroup.us
While specific studies on this compound as a chemosensor are not extensively documented, the functionalization of the naphthofuran core is a common strategy to impart selectivity towards different metal ions. The ester group in this compound could potentially act as a binding site for metal ions, or the molecule could be further modified to incorporate more effective chelating agents.
Research on related naphthofuran derivatives has demonstrated their efficacy in detecting a range of metal ions. The table below summarizes the performance of some selected naphthofuran-based fluorescent chemosensors.
| Naphthofuran Derivative | Target Ion(s) | Detection Limit | Fluorescence Response |
| Naphthofuran functionalized naphthalimide | Hg²⁺, CN⁻ | Not Specified | Not Specified |
| Naphthofuran-based sensor | Pb²⁺ | Not Specified | Not Specified |
| Schiff base of 2-hydroxynaphthalene hydrazide | Al³⁺ | Not Specified | Aggregation-Induced Emission |
It is evident that the naphthofuran scaffold is a versatile platform for the development of fluorescent chemosensors. The specific substitution pattern on the naphthofuran ring and the nature of the chelating groups play a crucial role in determining the selectivity and sensitivity of the sensor. chemisgroup.us Further research into this compound and its derivatives could lead to the development of novel and efficient chemosensors for a variety of metal ions.
Future Research Directions and Emerging Trends in Naphtho 2,1 B Furan 2 Carboxylate Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of naphthofurans has been a significant focus for organic and medicinal chemists. eurjchem.com Future research will prioritize the development of novel synthetic strategies that are not only efficient but also sustainable. Traditional methods often involve multi-step procedures and harsh reaction conditions. scispace.com Emerging trends point towards the adoption of methodologies that reduce waste, minimize energy consumption, and utilize renewable resources.
Key areas for future investigation include:
Catalyst Innovation : Exploring novel catalysts, such as organocatalysts and earth-abundant metal catalysts, to replace precious metal catalysts often used in cyclization and cross-coupling reactions.
Flow Chemistry : Implementing continuous flow synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes.
Photochemical and Electrochemical Methods : Utilizing light or electricity to drive reactions, such as cyclizations, can lead to milder reaction conditions and unique reactivity patterns not accessible through thermal methods. scispace.com A visible-light-mediated [3+2] cycloaddition has been shown to be effective for the synthesis of related naphthofuranones. mdpi.com
Exploration of Undiscovered Reactivity Patterns and Selective Transformations
While the general reactivity of the naphthofuran core is understood, there remains significant potential to uncover novel reactivity patterns and develop highly selective transformations for Methyl naphtho[2,1-b]furan-2-carboxylate.
Future research could focus on:
Late-Stage Functionalization : Developing methods for the selective introduction of functional groups onto the naphthofuran skeleton at a late stage of the synthesis. This would allow for the rapid generation of a diverse library of derivatives. An approach involving a ijcce.ac.irresearchgate.net-aryl shift has been shown to be a robust method for accessing a wide range of naphtho[2,1-b]furans with possibilities for late-stage functionalization. rsc.org
Regioselective Reactions : Investigating the regioselectivity of various reactions, such as electrophilic aromatic substitution, on the naphthyl portion of the molecule. Understanding and controlling the regioselectivity is crucial for the synthesis of specific isomers with desired properties. rsc.org
Transformations of the Carboxylate Group : Exploring novel transformations of the methyl ester group into other functional moieties like amides, nitriles, or various heterocyclic rings. For instance, the conversion of the ester to a carbohydrazide (B1668358) has been used as a key step to synthesize naphthofuropyrazoles with a range of biological activities. nih.gov
Advanced Derivatization for Enhanced Functional Properties
The naphtho[2,1-b]furan (B1199300) moiety is present in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. medcraveonline.commedcraveonline.com Advanced derivatization of this compound is a promising strategy to enhance these properties and to discover new applications.
Emerging trends in this area include:
Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties to enhance the biological activity or to modulate the pharmacokinetic profile of the molecule.
Hybrid Molecule Synthesis : Conjugating the naphthofuran scaffold with other pharmacologically active molecules to create hybrid compounds with dual or synergistic modes of action.
Fluorescent Labeling : The naphthofuran skeleton has shown potential as a fluorescent marker. uminho.ptresearchgate.net Derivatization could lead to new fluorescent probes for biological imaging and sensing applications.
| Derivatization Strategy | Target Functional Property | Potential Application |
|---|---|---|
| Introduction of Halogens | Enhanced Antimicrobial Activity | Development of new antibiotics |
| Conversion to Amides/Peptides | Improved Bioavailability/Target Specificity | Targeted drug delivery |
| Coupling with Fluorescent Dyes | Enhanced Quantum Yield | Bio-imaging probes |
| Formation of Metal Complexes | Catalytic Activity | Homogeneous catalysis |
Integration with Green Chemistry Principles for Synthesis
The principles of green chemistry are becoming increasingly important in chemical synthesis. Future synthetic routes to this compound and its derivatives will need to be designed with sustainability in mind.
Key aspects of this integration include:
Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents.
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Renewable Feedstocks : Investigating the use of starting materials derived from renewable resources, such as biomass, to reduce the reliance on petrochemicals. rsc.org For instance, sustainable methods are being explored to convert abundant feedstock into medicinally valuable scaffolds. rsc.org Methodologies like microwave-assisted synthesis in greener solvents are also being explored. rsc.org
| Green Chemistry Principle | Application in Naphthofuran Synthesis | Potential Benefit |
|---|---|---|
| Use of Alternative Energy Sources | Microwave or ultrasound-assisted reactions | Reduced reaction times and energy consumption |
| Catalysis | Employing recyclable heterogeneous catalysts | Simplified purification and catalyst reuse |
| Designing Safer Chemicals | Synthesis of derivatives with reduced toxicity | Improved safety profile for pharmaceutical applications |
| Waste Prevention | One-pot or tandem reactions | Minimized waste generation and purification steps |
Q & A
Basic: What are the common synthetic routes for Methyl naphtho[2,1-b]furan-2-carboxylate?
Answer:
The compound is typically synthesized via a two-step protocol:
Cyclocondensation : Reacting 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) to form ethyl naphtho[2,1-b]furan-2-carboxylate .
Esterification : Converting the ethyl ester to the methyl derivative using methanol and catalytic acid (e.g., H₂SO₄) or via transesterification. Spectral confirmation (IR, ¹H NMR) is critical:
- IR : Ester carbonyl stretching at ~1718 cm⁻¹ .
- ¹H NMR : Quartet (δ ~4.4 ppm, CH₂) and triplet (δ ~1.3 ppm, CH₃) for the ester moiety .
Basic: How is the ester functional group confirmed in this compound?
Answer:
Key spectral methods include:
- IR Spectroscopy : A sharp absorption band at 1710–1718 cm⁻¹ confirms the ester carbonyl group .
- ¹H NMR : Distinct signals for the ester’s CH₃ (triplet at δ 1.3–1.4 ppm) and CH₂ (quartet at δ 4.3–4.5 ppm) .
- Mass Spectrometry : Molecular ion peaks at m/z 240–241 (M⁺) align with the molecular formula C₁₅H₁₂O₃ .
Advanced: How to resolve discrepancies in spectral data during structural elucidation?
Answer:
Discrepancies (e.g., unexpected splitting in NMR or shifted IR bands) require cross-validation:
- Multi-technique analysis : Combine IR, NMR, and mass spectrometry. For example, hydrazide derivatives show loss of ester signals and new –NH₂ bands at 3300–3400 cm⁻¹ in IR .
- X-ray crystallography : Resolve ambiguous proton assignments using crystallographic data (e.g., space group P21/c with unit cell parameters a = 13.112 Å, b = 5.910 Å, c = 18.657 Å) .
- Software tools : Use SHELX for refinement and ORTEP-3 for visualizing weak interactions (e.g., π-π stacking) .
Advanced: What strategies optimize the cyclization step in naphthofuran derivatives?
Answer:
Optimization involves:
- Solvent selection : DMF or dioxane improves yield by stabilizing intermediates .
- Catalysis : Triethylamine (Et₃N) enhances nucleophilicity in one-pot reactions .
- Temperature control : Reflux conditions (e.g., 80°C in ethanol) for hydrazide formation ensure complete conversion .
- Monitoring : Thin-layer chromatography (TLC) in hexane:ethyl acetate (3:1) tracks reaction progress .
Basic: What biological activities are reported for derivatives of this compound?
Answer:
Derivatives exhibit:
- Antimicrobial activity : Schiff bases and azetidinones show MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Anticancer potential : Tubulin inhibitors (e.g., STK899704) derived from naphthofuran-carbohydrazides demonstrate IC₅₀ values <10 µM in MCF-7 cells .
- Enzyme interactions : Carboxylic acid derivatives bind to cytochrome P450 enzymes, validated via molecular docking .
Advanced: How to handle low yields in hydrazide formation from the ester precursor?
Answer:
Low yields (<50%) may arise from incomplete hydrazine reaction. Mitigation strategies:
- Stoichiometry : Use excess hydrazine hydrate (1:3 molar ratio) .
- Reaction time : Extend reflux duration to 6–8 hours .
- Acid catalysis : Add glacial acetic acid (1–2 drops) to protonate the carbonyl, enhancing nucleophilic attack .
Basic: What crystallographic methods confirm the structure of this compound?
Answer:
- X-ray diffraction : Monoclinic crystal system (space group P21/c) with unit cell parameters a = 13.112 Å, b = 5.910 Å, c = 18.657 Å, and β = 123.785° .
- Software : SHELXL refines atomic coordinates, while ORTEP-3 visualizes planar furan rings and weak C–H···O interactions .
Advanced: How to design Schiff base derivatives for enhanced bioactivity?
Answer:
- Substituent selection : Introduce electron-withdrawing groups (e.g., Cl, NO₂) on the aldehyde to increase electrophilicity .
- Spectral validation : Confirm imine (–C=N–) formation via IR (1602–1655 cm⁻¹) and ¹H NMR (δ 8.6–8.7 ppm) .
- Bioisosteric replacement : Replace quinoline moieties with pyrimidine or thiadiazole rings to improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
